In-Depth Technical Guide: Chemical Structure, Properties, and Application Potential of CAS 895010-44-3
In-Depth Technical Guide: Chemical Structure, Properties, and Application Potential of CAS 895010-44-3
Executive Summary
As the landscape of Fragment-Based Drug Discovery (FBDD) evolves, the identification of privileged chemical scaffolds that efficiently sample chemical space while maintaining high ligand efficiency is paramount. CAS 895010-44-3 , chemically designated as 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (or its tautomer 4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine), represents a highly versatile building block[1]. This in-depth guide dissects the structural logic, synthetic methodology, and application potential of this aminopyrazole fragment, specifically focusing on its utility in designing ATP-competitive kinase inhibitors.
Chemical Architecture and Physicochemical Profiling
The utility of CAS 895010-44-3 in medicinal chemistry is not accidental; it is driven by the precise spatial arrangement of its functional groups. As a Senior Application Scientist, I evaluate fragments based on their vector geometry and thermodynamic binding potential.
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The 1H-pyrazol-5-amine Core: This moiety acts as a bioisostere for the adenine ring of ATP. The exocyclic primary amine and the adjacent pyrazole nitrogen create a bidentate hydrogen-bonding network, perfectly positioned to interact with the backbone carbonyl and amide NH of a kinase's hinge region[2].
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The 4-(4-chlorophenyl) Group: Positioned at the C4 of the pyrazole, this lipophilic, electron-withdrawing ring vectors directly into the hydrophobic pocket (or gatekeeper region) adjacent to the ATP-binding site, driving binding affinity through desolvation and van der Waals interactions.
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The 3-(methoxymethyl) Group: This flexible, oxygen-containing substituent projects toward the solvent-exposed channel. It serves a dual purpose: modulating the physicochemical solubility of the fragment and providing a synthetic handle for further lead optimization[3].
Quantitative Physicochemical Data
The table below summarizes the core metrics of CAS 895010-44-3, demonstrating its perfect compliance with the "Rule of 3" for FBDD.
| Property | Value | Pharmacological Significance |
| CAS Number | 895010-44-3 | Unique identifier for procurement and tracking. |
| Molecular Formula | C11H12ClN3O | Optimal low molecular weight for fragment libraries. |
| Monoisotopic Mass | 237.0669 Da | MW < 300 Da ensures high ligand efficiency[1]. |
| LogP (predicted) | ~1.8 | Ideal lipophilicity for membrane permeability without aggregation. |
| H-Bond Donors | 3 | Critical for kinase hinge region engagement (ATP mimicry). |
| H-Bond Acceptors | 3 | Facilitates solvent or backbone interactions. |
| Rotatable Bonds | 3 | Rigid core minimizes entropic penalty upon target binding. |
Synthetic Methodology and Mechanistic Logic
The synthesis of 3-amino-4-arylpyrazoles must be robust, scalable, and regiospecific. The most efficient route to CAS 895010-44-3 utilizes a bottom-up cyclocondensation approach[2].
Mechanistic Causality: We begin with a Claisen-type condensation to build the carbon backbone. By reacting 2-(4-chlorophenyl)acetonitrile with an acylating agent (methyl methoxyacetate) under strongly basic conditions, we generate a reactive β-keto nitrile intermediate. The subsequent addition of hydrazine hydrate ( N2H4⋅H2O ) initiates a nucleophilic attack on the ketone, followed by intramolecular cyclization onto the nitrile carbon. The use of an acid catalyst (like p-toluenesulfonic acid) accelerates this cyclization, drastically reducing reaction time and preventing the formation of uncyclized hydrazone byproducts.
Caption: Synthetic pathway for CAS 895010-44-3 via β-keto nitrile cyclocondensation.
Application in Fragment-Based Kinase Inhibitor Design
CAS 895010-44-3 is not merely an end-product; it is a starting vector. In the development of inhibitors for kinases such as KDR (VEGFR-2), Aurora, or CDKs, the 3-aminopyrazole core is frequently condensed with 1,3-dicarbonyls to form pyrazolo[1,5-a]pyrimidines[2]. However, as a standalone fragment, it is utilized directly in primary screening to establish a high-quality foundation for structure-guided design.
Caption: FBDD workflow utilizing the aminopyrazole scaffold for kinase inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol utilized in the evaluation of this compound must be a self-validating system. Below are the definitive methodologies for structural confirmation and biological target engagement.
Protocol 1: LC-MS/MS Structural Validation
Objective: To confirm the identity and purity of synthesized CAS 895010-44-3. Causality & Logic: A self-validating synthesis requires orthogonal confirmation. Liquid Chromatography (LC) separates the compound from unreacted intermediates (e.g., hydrazine), while tandem Mass Spectrometry (MS/MS) confirms the exact mass and structural connectivity via predictable fragmentation patterns. Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the synthesized fragment in 1 mL of HPLC-grade methanol to create a stock. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid). Rationale: Formic acid ensures protonation of the primary amine for positive ion mode detection.
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Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Rationale: The lipophilic 4-chlorophenyl group ensures initial retention, while the gradient elutes the compound sharply, separating it from highly polar impurities.
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Mass Spectrometry (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. Identify the parent ion [M+H]+ at exactly m/z 238.074[1].
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Fragmentation (MS/MS): Apply collision-induced dissociation (CID). Validation: The loss of the methoxymethyl group ( −45 Da) or cleavage of the pyrazole ring will yield characteristic daughter ions, definitively proving the structural connectivity.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
Objective: To quantify the direct physical binding of CAS 895010-44-3 to a target kinase domain. Causality & Logic: DSF is a label-free, thermodynamic assay. When a fragment binds to the native state of a kinase, it lowers the free energy of the folded state, thereby increasing the temperature required to unfold the protein ( Tm ). This provides a self-validating metric of target engagement without requiring a complex functional enzymatic assay[4]. Step-by-Step Methodology:
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Assay Master Mix: Prepare a solution containing 2 µM purified kinase domain, 5x SYPRO Orange dye, and assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Rationale: SYPRO Orange is highly fluorescent only when bound to the hydrophobic core exposed during protein unfolding[4].
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Fragment Incubation: Add CAS 895010-44-3 to a final concentration of 100 µM (1% DMSO final). Include a 1% DMSO vehicle control (negative validation) and a known broad-spectrum kinase inhibitor like Staurosporine (positive validation)[4].
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Thermal Ramp: Transfer 20 µL of the mixture to a 384-well PCR plate. Heat from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm)[4].
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Data Analysis: Plot the first derivative of the fluorescence curve ( −dF/dT ). The peak of this derivative represents the melting temperature ( Tm ). Calculate the shift: ΔTm=Tm,fragment−Tm,DMSO . Validation: A ΔTm>2∘C relative to the vehicle control validates a high-confidence binding event, warranting progression to X-ray crystallography[4].
References
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Compound Summary for CID 16653083 (CAS 895010-44-3) . PubChem, National Center for Biotechnology Information. URL:[Link]
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Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors . Fraley, M. E., et al. (2002). Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. URL: [Link]
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Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics . Fraley, M. E., et al. (2002). Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. URL:[Link]
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The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability . Niesen, F. H., Berglund, H., & Vedadi, M. (2007). Nature Protocols, 2(9), 2212-2221. URL:[Link]
Sources
- 1. PubChemLite - 895010-44-3 (C11H12ClN3O) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

